molecular formula C13H13NO B8512394 2,4,5,6-tetrahydro-1H-benzo[f]quinolin-3-one CAS No. 31951-25-4

2,4,5,6-tetrahydro-1H-benzo[f]quinolin-3-one

Cat. No.: B8512394
CAS No.: 31951-25-4
M. Wt: 199.25 g/mol
InChI Key: HHBUAEFLOSPGQP-UHFFFAOYSA-N
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Description

2,4,5,6-tetrahydro-1H-benzo[f]quinolin-3-one is a useful research compound. Its molecular formula is C13H13NO and its molecular weight is 199.25 g/mol. The purity is usually 95%.
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Properties

CAS No.

31951-25-4

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

2,4,5,6-tetrahydro-1H-benzo[f]quinolin-3-one

InChI

InChI=1S/C13H13NO/c15-13-8-6-11-10-4-2-1-3-9(10)5-7-12(11)14-13/h1-4H,5-8H2,(H,14,15)

InChI Key

HHBUAEFLOSPGQP-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CCC(=O)N2)C3=CC=CC=C31

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Tetralone (25 g, 171 mmol) was added to a solution of p-toluenesulfonic acid (3.2 g, 16.8 mmol) and pyrrolidine (15 g, 211 mmol) in toluene (250 ml) and the solution was heated under reflux with a Dean-Stark apparatus. When no more water was distilled off, the solvent was removed to afford the enamine as an yellow oil. Acrylamide (46 g, 647 mmol) was added in one portion to the stirred oil, and the resulting mixture was heated at 100° C. for 2 hours. Water (100 ml) was added to the reaction mixture and pH was adjusted to 3-4 with concentrated hydrochloric acid. The solution was extracted with chloroform and the organic layer was washed with brine, dried over magnesium sulfate, and concentrated under reduced pressure. The residue was washed with ethyl acetate, and dried to afford 1,4,5,6-tetrahydro-2H-benzo[f]quinolin-3-one (28 g, 140 mmol, 82%) as white crystals.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

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